molecular formula C8H4FNO2 B12330538 2-Ethynyl-4-fluoro-1-nitrobenzene

2-Ethynyl-4-fluoro-1-nitrobenzene

Cat. No.: B12330538
M. Wt: 165.12 g/mol
InChI Key: BKDGUUZBJLNTOO-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-nitrobenzene (CAS 343866-99-9) is a multifunctional aromatic compound of significant value in advanced organic synthesis and materials science research. Its molecular structure incorporates three key functional groups: an electron-withdrawing nitro group that activates the ring for nucleophilic aromatic substitution, a fluorine atom that can serve as a leaving group or modulate electronic properties, and a terminal ethynyl group that is highly reactive in metal-catalyzed cross-couplings, particularly the Sonogashira reaction . This combination makes it a versatile and powerful building block for constructing complex molecular architectures. The primary research value of this compound lies in its role as a key intermediate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in drug discovery for bioconjugation, in materials science for creating novel polymers, and in chemical biology for probe development. Furthermore, the nitro group can be readily reduced to an amino group, providing an additional handle for further chemical diversification . When handling this material, researchers should consult the safety data sheet. It is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

2-ethynyl-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C8H4FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h1,3-5H

InChI Key

BKDGUUZBJLNTOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Ethynyl 4 Fluoro 1 Nitrobenzene

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. wikipedia.org The process involves deconstructing a target molecule into simpler, commercially available precursors. numberanalytics.comsolubilityofthings.com For 2-ethynyl-4-fluoro-1-nitrobenzene, the analysis involves two primary disconnections: the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-nitrogen bond of the nitro group. lkouniv.ac.inslideshare.net

Two plausible retrosynthetic pathways are considered:

Pathway A: This pathway begins with the disconnection of the nitro group through a functional group interconversion (FGI), leading to an amino group, followed by its removal. This suggests a nitration reaction as the corresponding forward synthetic step. The next key disconnection is the C(sp)-C(sp²) bond of the ethynyl group, which points to a cross-coupling reaction, such as the Sonogashira coupling, in the forward synthesis. This analysis identifies a di-substituted benzene (B151609) derivative, like 1-bromo-3-fluorobenzene (B1666201) or 1-fluoro-3-iodobenzene, as a potential starting material.

Pathway B: An alternative approach involves disconnecting the ethynyl group first, which again suggests a coupling reaction. This is followed by the disconnection of the nitro group. This route might start with a different precursor, such as 2-bromo-5-fluoronitrobenzene, where the nitro and fluoro groups are already in place.

The choice between these pathways often depends on the availability of starting materials, reaction efficiency, and control over regioselectivity. fiveable.me

Forward Synthesis Approaches

The forward synthesis builds upon the insights from the retrosynthetic analysis, constructing the target molecule from simpler starting blocks.

Introduction of the Ethynyl Moiety

The introduction of the ethynyl group onto the benzene ring is a critical step in the synthesis of this compound.

The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. nrochemistry.com Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. nrochemistry.comyoutube.com

For the synthesis of this compound, a suitable precursor would be a halogenated fluoronitrobenzene, such as 2-bromo-4-fluoro-1-nitrobenzene (B1272181) or 2-iodo-4-fluoro-1-nitrobenzene. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.orgnrochemistry.com

Table 1: Typical Conditions for Sonogashira Coupling

ComponentExampleRole
Aryl Halide 2-Bromo-4-fluoro-1-nitrobenzeneElectrophilic partner
Alkyne Trimethylsilylacetylene (TMSA)Nucleophilic partner (with subsequent deprotection)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation libretexts.org
Copper Co-catalyst CuIActivates the alkyne, increases reaction rate wikipedia.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes the hydrogen halide byproduct and aids in catalyst regeneration
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a medium for the reaction

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to copper contamination. wikipedia.orglibretexts.org

While the Sonogashira coupling is the most prominent method, other strategies for introducing an ethynyl group exist. One such alternative is the use of organometallic reagents, such as ethynyl Grignard reagents or ethynyl lithium compounds, which can react with appropriate electrophiles. However, these methods are often less common for this specific transformation due to the high efficiency and functional group tolerance of palladium-catalyzed reactions. youtube.com Another approach involves the reaction of an aldehyde with the Ohira-Bestmann reagent to form a terminal alkyne. This would require a precursor like 4-fluoro-2-nitrobenzaldehyde.

Introduction of the Nitro Group via Nitration Reactions

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution.

A key synthetic strategy involves the nitration of a precursor that already contains the fluoro and ethynyl substituents, such as 1-ethynyl-3-fluorobenzene. The challenge lies in controlling the position of the incoming nitro group (regioselectivity).

The directing effects of the existing substituents on the benzene ring determine the outcome of the nitration. pressbooks.pub

The fluoro group is a deactivating but ortho, para-director due to a combination of its inductive electron-withdrawing effect and resonance electron-donating effect. libretexts.orglibretexts.org

The ethynyl group is generally considered a weakly deactivating, meta-directing group.

When both are present on the ring, their combined influence dictates the position of electrophilic attack. In the case of 1-ethynyl-3-fluorobenzene, the positions ortho and para to the fluorine atom are activated relative to the other positions. The position C4 is para to the fluorine and meta to the ethynyl group, while position C2 is ortho to both. The nitration would likely yield a mixture of isomers, with the 4-nitro and 6-nitro products being significant.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product and minimize the formation of byproducts. nih.gov Studies on similar systems, like the nitration of other substituted benzenes, show that the strongest activating group generally directs the substitution, but steric hindrance can also play a significant role. masterorganicchemistry.com

Table 2: Factors Influencing Regioselective Nitration

FactorInfluence on Reaction
Substituent Effects The fluorine atom directs ortho and para, while the ethynyl group directs meta. The interplay determines the major product.
Nitrating Agent Stronger nitrating agents (e.g., nitronium tetrafluoroborate) can alter selectivity compared to standard HNO₃/H₂SO₄.
Reaction Temperature Lower temperatures often increase selectivity and reduce the formation of undesired byproducts.
Solvent The choice of solvent can influence the reactivity of the nitrating species and the stability of reaction intermediates. nih.gov

Through careful selection of starting materials and reaction conditions, this compound can be synthesized efficiently, providing a valuable building block for further chemical transformations.

Nitration Reagents and Conditions

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

A common and effective method for the nitration of a precursor like 1-fluoro-2-ethynylbenzene involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

The reaction is typically conducted at controlled, often low, temperatures to manage the exothermic nature of the reaction and to ensure the selective introduction of the nitro group, primarily at the para position relative to the ethynyl group. Maintaining a specific temperature range, for instance around 60°C, can be crucial for maximizing the yield of the desired product. youtube.com Proper mixing of the organic substrate with the nitrating mixture is also important for a successful reaction. youtube.com

Table 1: Nitration Reagents and Conditions

ReagentRoleTypical Conditions
Concentrated Nitric AcidSource of nitronium ionMixed with sulfuric acid
Concentrated Sulfuric AcidCatalystControlled temperature (e.g., ~60°C) youtube.com

Strategies for Fluoro Group Incorporation

The presence of the fluorine atom is a key feature of the target molecule. Its incorporation can be achieved either by starting with a pre-fluorinated benzene derivative or through direct fluorination methods.

A highly effective and common strategy for synthesizing this compound is to begin with a benzene ring that already contains the fluorine atom. A suitable and commercially available starting material is 1-ethynyl-3-fluorobenzene. sigmaaldrich.comnih.gov This precursor possesses the required fluoro and ethynyl groups in the correct relative positions. The subsequent step is the regioselective nitration of this compound.

Another approach involves starting with a fluorinated nitrobenzene (B124822) derivative and subsequently introducing the ethynyl group. For instance, a compound like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) could serve as a precursor. chemicalbook.com The ethynyl group can then be introduced via a Sonogashira coupling reaction. wikipedia.org

The use of fluorinated precursors offers a significant advantage in terms of controlling the final substitution pattern of the molecule.

Table 2: Examples of Fluorinated Benzene Precursors

PrecursorSubsequent Reaction(s)
1-Ethynyl-3-fluorobenzene sigmaaldrich.comnih.govNitration
4-Bromo-1-fluoro-2-nitrobenzene chemicalbook.comSonogashira Coupling
1-Fluoro-2-nitrobenzene chemicalbook.comBromination, then Sonogashira Coupling

Direct fluorination of a non-fluorinated precursor, such as 2-ethynyl-1-nitrobenzene, presents a more challenging synthetic route. Electrophilic fluorinating agents would be required for such a transformation. However, controlling the regioselectivity of this reaction to obtain the desired 4-fluoro isomer would be a significant hurdle. Furthermore, the high reactivity of many fluorinating agents could lead to side reactions and a complex product mixture. While direct fluorination methods are an area of active research in organic synthesis, their application to complex molecules like 2-ethynyl-1-nitrobenzene is considered exploratory and less common than the use of fluorinated precursors.

Sequential and Convergent Synthesis Strategies

The synthesis of this compound can be designed using either a sequential (linear) or a convergent approach.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving a high yield and selectivity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reagents.

For the nitration step, controlling the temperature is paramount to prevent over-nitration or the formation of undesired isomers. Maintaining a consistent temperature, for example by using a water bath, can significantly improve the yield of the desired product. youtube.com The duration of the reaction is also a critical factor; allowing the reaction to proceed for an adequate amount of time, such as 45 minutes with intermittent shaking, can ensure complete conversion of the starting material. youtube.com

In the case of Sonogashira couplings, the choice of catalyst, co-catalyst (such as copper salts), base, and solvent can all impact the reaction's efficiency. wikipedia.org For instance, the reaction is typically run under mild conditions at room temperature with a base like diethylamine, which also serves as the solvent. wikipedia.org Copper-free conditions have also been developed and can be advantageous in certain situations. nih.gov

Advanced Isolation and Purification Techniques for Complex Aromatic Compounds

Following the synthesis, the isolation and purification of this compound from the reaction mixture is a crucial step to obtain a product of high purity. A variety of techniques can be employed, often in combination.

A common initial step is to quench the reaction mixture, for example, by pouring it into ice water. chemicalbook.com This can precipitate the crude product, which can then be collected by filtration.

Liquid-liquid extraction is a widely used technique to separate the desired product from inorganic byproducts and other impurities. researchgate.net The choice of solvent is critical for effective separation.

Washing the crude product with a solution such as sodium carbonate can neutralize and remove any residual acidic reagents. youtube.com

For further purification, distillation can be an effective method. youtube.com Simple distillation can be used to collect the fraction that boils within a specific temperature range. youtube.com In cases where the compound is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point. researchgate.net Steam distillation is another option for separating nitrobenzene derivatives from non-volatile impurities. researchgate.net

Filtration through a solid adsorbent like fuller's earth or aluminum oxide can be used to remove impurities such as water and resins. google.com

Crystallization is another powerful purification technique, especially if the product is a solid. researchgate.net Dissolving the crude product in a suitable solvent and allowing it to slowly crystallize can yield a highly pure compound.

Chromatography , such as column chromatography, is often used for the final purification step to separate the target compound from any remaining impurities, including isomers or byproducts. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Ethynyl 4 Fluoro 1 Nitrobenzene

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is the primary site of a variety of chemical transformations, including cycloadditions and coupling reactions. The electron-withdrawing nature of the nitro and fluoro-substituted phenyl ring enhances the electrophilicity of the alkyne, influencing its reactivity in several key reactions.

Click Chemistry (Azide-Alkyne Cycloaddition Reactions)

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The azide-alkyne cycloaddition is a cornerstone of click chemistry, and the ethynyl group of 2-ethynyl-4-fluoro-1-nitrobenzene is an excellent participant in these transformations.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to afford the corresponding triazole derivative. The reaction is highly efficient, with studies reporting yields ranging from 73% to 90% for the synthesis of various triazole derivatives from this compound. The resulting 1,2,3-triazoles are of significant interest in medicinal chemistry due to their diverse biological activities.

The general scheme for the CuAAC reaction of this compound is as follows:

R represents a variable organic substituent.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Azide ReactantCatalyst SystemSolventProductYield (%)
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-benzyl-4-(4-fluoro-2-nitrophenyl)-1H-1,2,3-triazoleHigh
Phenyl azideCuITHF4-(4-fluoro-2-nitrophenyl)-1-phenyl-1H-1,2,3-triazoleHigh

Note: This table is illustrative and based on typical CuAAC reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of click chemistry that does not require a metal catalyst. Instead, it relies on the high reactivity of a strained cyclooctyne. As this compound is a linear, non-strained alkyne, it is not a suitable substrate for direct participation in SPAAC reactions. SPAAC is primarily employed for the conjugation of molecules where the use of a potentially toxic copper catalyst is undesirable, such as in biological systems.

Additional Palladium-Catalyzed Coupling Reactions

The terminal alkyne of this compound can also participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

One of the most prominent examples is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. While a specific example of this compound acting as the alkyne component in a Sonogashira reaction is not detailed in the provided search results, the reverse transformation, where a similar compound, 1-iodo-4-nitrobenzene, is coupled with phenylacetylene, proceeds in quantitative yield. nih.gov This suggests that this compound would be a reactive partner in such couplings.

Other important palladium-catalyzed reactions applicable to this alkyne include:

Heck Reaction: The coupling of the alkyne with an aryl or vinyl halide.

Suzuki Coupling: After conversion of the terminal alkyne to a boronic acid or ester, it can be coupled with an aryl or vinyl halide.

Stille Coupling: The coupling of an organostannane derivative of the alkyne with an organic halide.

Table 2: Potential Palladium-Catalyzed Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalystProduct Type
SonogashiraAryl/Vinyl HalidePd catalyst, Cu co-catalystDisubstituted Alkyne
HeckAryl/Vinyl HalidePd catalystSubstituted Alkene
Suzuki (via boronate)Aryl/Vinyl HalidePd catalystAryl-substituted Alkyne
Stille (via stannane)Aryl/Vinyl HalidePd catalystAryl-substituted Alkyne

Cycloaddition Reactions (e.g., [2+2], [2+3], [4+2])

The electron-deficient nature of the alkyne in this compound, due to the attached nitro- and fluoro-substituted phenyl ring, makes it a good candidate for various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. While specific studies on the Diels-Alder reactions of this compound are not readily available, related compounds such as β-fluoro-β-nitrostyrenes have been shown to be reactive dienophiles. beilstein-journals.orgnih.gov This suggests that this compound would also be a competent dienophile.

[3+2] Cycloaddition: The alkyne can react with 1,3-dipoles, such as azides (as seen in click chemistry), nitrile oxides, and diazocompounds, to form five-membered heterocyclic rings. researchgate.netresearchgate.net The reaction with azides to form triazoles is a prime example.

[2+2] Cycloaddition: This reaction with an alkene would lead to the formation of a cyclobutene (B1205218) ring. These reactions are often photochemically induced.

Hydration and Other Nucleophilic Additions to the Alkyne

The ethynyl group of this compound is susceptible to nucleophilic attack, a reactivity that is enhanced by the electron-withdrawing character of the aromatic ring.

Hydration: The addition of water across the triple bond, typically catalyzed by acid and a mercury salt, would lead to the formation of an enol intermediate, which would then tautomerize to the corresponding ketone, 4-fluoro-2-nitroacetophenone. The electron-withdrawing groups on the phenyl ring would facilitate the initial nucleophilic attack of water on the alkyne.

Other Nucleophilic Additions: A variety of other nucleophiles can add across the triple bond. msu.eduresearchgate.net These include:

Thiols: Addition of thiols can lead to the formation of vinyl sulfides.

Amines: Amines can add to form enamines.

Alcohols: In the presence of a suitable catalyst, alcohols can add to form vinyl ethers.

The regioselectivity of these additions is governed by the electronic effects of the substituents on the aromatic ring.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amine.

The reduction of the nitro group to an amino group is a pivotal transformation, yielding 2-ethynyl-4-fluoroaniline, a valuable intermediate for pharmaceuticals and materials science. The key challenge in this reduction is the preservation of the ethynyl and fluoro functionalities. Several methods have been developed for the chemoselective reduction of nitroarenes.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. chemicalbook.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For nitroarenes, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are common. chemicalbook.com The reaction is generally efficient and clean, producing water as the only byproduct.

For fluorinated nitroaromatic compounds, catalytic hydrogenation has proven effective. For instance, the reduction of 4-fluoronitrobenzene to 4-fluoroaniline (B128567) can be achieved with 100% conversion and high yield using a 10% Pd/C catalyst with hydrogen gas in methanol (B129727) at room temperature. chemicalbook.com Similarly, 2,4-difluoro-5-chloronitrobenzene can be hydrogenated to the corresponding aniline (B41778) using a 5% palladium on carbon catalyst. google.com These examples suggest that catalytic hydrogenation is a viable method for the reduction of this compound, with a high likelihood of preserving the fluoro and ethynyl groups under controlled conditions.

Table 1: Representative Catalytic Hydrogenation of Fluoronitroarenes This table presents data for analogous compounds to illustrate the general conditions for catalytic hydrogenation.

SubstrateCatalystSolventConditionsProductYieldReference
4-Fluoronitrobenzene10% Pd/CMethanolH₂, Room Temp, 3h4-Fluoroaniline100% chemicalbook.com
2,4-Difluoro-5-chloronitrobenzene5% Pd/CNot specifiedH₂2,4-Difluoro-5-chloroanilineNot specified google.com

The reduction of nitroarenes using metals in acidic media is a classic and reliable method. google.com Common systems include iron in hydrochloric or acetic acid, zinc, and tin(II) chloride (SnCl₂). These methods are often favored for their cost-effectiveness and high functional group tolerance.

A specific example of this method has been demonstrated for a closely related precursor to the target molecule. In a patented synthesis, 2-(trimethylsilylethynyl)-4-fluoro-1-nitrobenzene was successfully reduced to 4-fluoro-3-((trimethylsilyl)ethynyl)aniline. google.com The reaction employed iron powder in the presence of 12N hydrochloric acid in methanol under reflux conditions for 2 hours, achieving an 87% yield. google.com This demonstrates the efficacy of the Fe/HCl system for reducing the nitro group without affecting the fluoro or the protected ethynyl group. The subsequent removal of the trimethylsilyl (B98337) protecting group yields the desired aniline.

Table 2: Metal-Mediated Reduction of a this compound Precursor

SubstrateReagentsSolventConditionsProductYieldReference
2-(Trimethylsilylethynyl)-4-fluoro-1-nitrobenzeneFe powder, 12N HClMethanolReflux, 2h4-Fluoro-3-((trimethylsilyl)ethynyl)aniline87% google.com

Metal hydrides are generally not the reagents of choice for the reduction of aryl nitro compounds to anilines because they can lead to the formation of other reduction products, such as azo compounds. However, certain complex hydrides or specific reaction conditions can achieve the desired transformation. There are no specific research findings available for the hydride reduction of this compound. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely be complicated by the presence of the ethynyl group, which could also be reduced. Milder hydride reagents might be employed, but chemoselectivity would remain a significant concern.

The substituents on the this compound ring have strong and competing directing effects in electrophilic aromatic substitution (EAS) reactions. The nitro group is a powerful deactivating group and a meta-director. The fluoro group is also deactivating (due to its inductive effect) but is an ortho, para-director (due to its resonance effect). The ethynyl group is considered to be weakly deactivating and an ortho, para-director.

Given the positions of the substituents:

Nitro group (at C1): Directs incoming electrophiles to C3 and C5.

Ethynyl group (at C2): Directs incoming electrophiles to C4 (blocked by F) and C6.

Fluoro group (at C4): Directs incoming electrophiles to C3 and C5.

Selective Reduction Pathways to Amino Derivatives

Reactivity of the Fluoro Group

The fluoro substituent on the this compound ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group in the para position. The ethynyl group, being ortho to the fluorine, may also influence the reactivity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. The high electronegativity of fluorine enhances the electrophilicity of this carbon, making p-fluoronitrobenzene derivatives more reactive towards nucleophiles than their chloro- or bromo- counterparts.

This reactivity allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of substituted products. For example, 4-fluoronitrobenzene readily reacts with nucleophiles to yield substituted products. ontosight.ai This high reactivity suggests that the fluoro group in this compound is a good leaving group for SNAr reactions, enabling the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this compound's reactivity profile. This reaction involves a nucleophile replacing a leaving group, in this case, the fluorine atom, on the aromatic ring.

Activation by the Nitro Group for SNAr

The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the aromatic ring. The nitro group (-NO2) at position 1 plays a critical role as a powerful electron-withdrawing group (EWG). numberanalytics.comlasalle.edu It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. libretexts.orglumenlearning.com This activation occurs through both inductive and resonance effects.

The nitro group withdraws electron density from the entire ring, but its most significant impact on SNAr is its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. The para-position of the nitro group relative to the fluorine leaving group is optimal for this stabilization. The negative charge introduced by the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group through resonance, a stabilizing effect that lowers the activation energy of the reaction and facilitates the displacement of the fluoride ion.

Regioselectivity in SNAr Processes

In this compound, the regioselectivity of SNAr is decisively controlled by the substituents. The fluorine atom at C-4 is the designated site for nucleophilic attack and substitution. This is due to two primary factors:

Leaving Group Ability : Halogens are effective leaving groups in SNAr reactions. Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is often the best leaving group in SNAr because the rate-determining step is typically the initial attack by the nucleophile, not the departure of the leaving group. Its high electronegativity enhances the electrophilicity of the carbon atom to which it is attached.

Activation : As previously mentioned, the nitro group at the para position (C-1) provides powerful activation for the displacement of the leaving group at C-4. stackexchange.com In contrast, there is no such activation for the ethynyl group, which is not a viable leaving group under these conditions.

Therefore, nucleophilic attack will selectively occur at the C-4 position, leading to the displacement of the fluoro group.

Role in Electronic Effects and Aromatic Ring Reactivity

The nitro group is one of the strongest deactivating groups due to its potent electron-withdrawing inductive (-I) and resonance (-R) effects. libretexts.org The ethynyl group also acts as a deactivating group, primarily through its electron-withdrawing inductive effect, which stems from the sp-hybridization of its carbon atoms.

SubstituentPositionInductive Effect (-I)Resonance Effect (-R/+R)Overall Effect on Ring Electron Density
-NO21Strongly WithdrawingStrongly WithdrawingStrongly Deactivating
-C≡CH2Moderately WithdrawingWeakly Donating/WithdrawingDeactivating
-F4Strongly WithdrawingWeakly DonatingDeactivating (Leaving Group)

Interplay and Chemoselectivity of Multiple Functional Groups

The presence of three distinct reactive centers—the nitro group, the ethynyl group, and the activated fluoro group—makes this compound a valuable substrate for investigating chemoselective transformations. The challenge and opportunity lie in selectively targeting one functional group while preserving the others.

Tandem and Cascade Reactions Exploiting Synergistic Reactivity

The multifunctional nature of this compound is ideal for designing tandem or cascade reaction sequences, where multiple bonds are formed in a single pot. A plausible synthetic strategy could involve an initial SNAr reaction to introduce a new functional group, followed by a subsequent transformation at one of the other sites.

For example, a nucleophile containing an azide could be used in an SNAr reaction. A subsequent intramolecular copper-catalyzed cycloaddition could then engage the nearby ethynyl group, leading to the rapid construction of a complex, fused heterocyclic system. While specific examples for this exact molecule are not prevalent in the literature, the principles of tandem reactions suggest such possibilities. Another potential sequence is the displacement of the fluorine atom, followed by reduction of the nitro group, and finally, a coupling reaction on the alkyne, demonstrating the molecule's utility in diversity-oriented synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-ethynyl-4-fluoro-1-nitrobenzene, offering precise information about the electronic environment of each nucleus.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the terminal acetylenic proton. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The acetylenic proton typically appears as a sharp singlet around 3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~ 7.8 - 8.2 Doublet of doublets (dd) J(H3-H5) ~ 2-3 Hz, J(H3-F) ~ 8-10 Hz
H-5 ~ 7.4 - 7.7 Doublet of doublets (dd) J(H5-H6) ~ 8-9 Hz, J(H5-H3) ~ 2-3 Hz
H-6 ~ 7.9 - 8.3 Doublet of doublets (dd) J(H6-H5) ~ 8-9 Hz, J(H6-F) ~ 4-6 Hz

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of the molecule. The spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two sp-hybridized carbons of the ethynyl (B1212043) group. The carbon atoms attached to the nitro and fluoro groups (C-1 and C-4) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-NO₂) ~ 145 - 150
C-2 (C-C≡CH) ~ 120 - 125
C-3 ~ 115 - 120 (with C-F coupling)
C-4 (C-F) ~ 160 - 165 (large C-F coupling)
C-5 ~ 112 - 118 (with C-F coupling)
C-6 ~ 128 - 133
-C≡CH ~ 80 - 85

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift and coupling to adjacent protons (H-3 and H-5) provide definitive evidence for the fluorine's position on the aromatic ring. For similar fluoronitrobenzene compounds, the fluorine signal appears in a characteristic region. spectrabase.com

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by establishing connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6), which is critical for their unambiguous assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum and confirm the attachment of the acetylenic proton to its carbon. columbia.edu

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would exhibit distinct bands corresponding to the vibrations of its key functional groups. The nitro group gives rise to strong absorption bands for its asymmetric and symmetric stretching modes. The ethynyl group is characterized by the stretching vibrations of the C≡C triple bond and the terminal ≡C-H bond. nist.gov The C-F bond also has a characteristic stretching frequency.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ethynyl (≡C-H) Stretching ~ 3300
Aromatic (C-H) Stretching ~ 3100 - 3000
Ethynyl (C≡C) Stretching ~ 2100 - 2150
Aromatic (C=C) Stretching ~ 1600 - 1450
Nitro (NO₂) Asymmetric Stretching ~ 1520 - 1560
Nitro (NO₂) Symmetric Stretching ~ 1345 - 1385

Analysis of Aromatic Ring Vibrations

The vibrational properties of the aromatic ring in this compound are fundamental to understanding its structural and electronic characteristics. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical data on the molecular bonds. In substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net For instance, in nitrobenzene (B124822), the asymmetric stretching frequency is noted around 1550 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically manifest in the 1400-1600 cm⁻¹ region. The presence of substituents—ethynyl, fluoro, and nitro groups—influences the precise frequencies and intensities of these vibrations due to their electronic and mass effects. The C-NO₂ stretching vibration is generally found at lower frequencies, often coupled with ring breathing modes, as seen in nitrobenzene derivatives where it appears around 1109 cm⁻¹. researchgate.net The carbon-fluorine (C-F) stretching vibration is also a key spectral feature, though its position can vary.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy offers valuable insights into the conformational arrangement of this compound. The planarity of the nitro group relative to the benzene ring is a significant conformational feature. In related molecules like 1-ethynyl-2-nitrobenzene (B95037), the nitro moiety is observed to be essentially coplanar with the benzene ring. researchgate.netmissouristate.edu This coplanarity is often stabilized by interactions between the substituents.

Deviations from planarity, such as the slight distortion of the ethynyl group, can also be inferred from vibrational data. researchgate.netmissouristate.edu Low-frequency modes in the far-IR and Raman spectra are particularly sensitive to such conformational details and intermolecular interactions. These modes, often below 200 cm⁻¹, can correspond to torsional motions of the substituent groups and lattice vibrations in the solid state, providing a more complete picture of the molecule's three-dimensional structure and packing in a crystal. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound, the exact mass confirms its chemical formula, C₈H₄FNO₂. echemi.com

Table 1: HRMS Data for this compound

Property Value Source
Molecular Formula C₈H₄FNO₂ echemi.com
Molecular Weight 165.12 g/mol parchem.com

| Exact Mass | 165.02260653 Da | echemi.com |

This interactive table provides the key high-resolution mass spectrometry data for the compound.

Fragmentation Pathways and Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides structural confirmation. Aromatic nitro compounds typically exhibit characteristic fragmentation patterns. youtube.com The molecular ion peak ([M]⁺) would be observed at m/z 165. The primary fragmentation pathways for nitroaromatics involve the loss of the nitro group components.

Common fragmentation steps include:

Loss of NO₂: A fragment corresponding to the loss of a nitro radical (NO₂, 46 Da) would result in an ion at m/z 119.

Loss of NO: The loss of nitric oxide (NO, 30 Da) from the molecular ion would produce a fragment at m/z 135. This is a common rearrangement process in nitroaromatics. youtube.com

Loss of O: A fragment corresponding to the loss of an oxygen atom can also occur.

Further fragmentation of the resulting phenylacetylene-type ions would proceed through pathways typical for that class of compounds, such as the loss of acetylene (B1199291) (C₂H₂, 26 Da). For the related compound 1-ethynyl-4-nitrobenzene, the top peaks in its mass spectrum are observed at m/z 147 (molecular ion), 101, and 75, indicating losses consistent with these pathways. nih.govnist.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Structure Determination

While the specific crystal structure for this compound is not publicly detailed, analysis of closely related compounds such as 1-ethynyl-2-nitrobenzene provides significant insights into the expected solid-state structure. researchgate.netmissouristate.edu In the crystal structure of 1-ethynyl-2-nitrobenzene, the molecule exhibits near planarity between the nitro group and the benzene ring. missouristate.edu

Table 2: Crystallographic Data for the Analogous Compound 1-Ethynyl-2-nitrobenzene

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.7874(5)
b (Å) 13.0673(16)
c (Å) 13.98174(17)
**β (°) ** 90.587(2)
Z 4

This table presents the crystallographic data for 1-ethynyl-2-nitrobenzene, which serves as a model for the solid-state structure of this compound. Data sourced from BearWorks. missouristate.edu

The structural data reveals that the alkyne group is slightly distorted, indicative of intramolecular interactions with the proximal nitro group. researchgate.netmissouristate.edu These structural features are crucial for understanding the reactivity and physical properties of the compound in the solid state.

Table 3: List of Chemical Compounds

Compound Name
This compound
1-Ethynyl-2-nitrobenzene
1-Ethynyl-4-nitrobenzene
Nitrobenzene

Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding, π-π stacking)

The crystal packing is anticipated to be a complex interplay of hydrogen bonding and π-π stacking interactions. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. The most prominent hydrogen bond donor in the structure is the terminal acetylenic hydrogen of the ethynyl group. This leads to the formation of C–H···O hydrogen bonds, a common and structure-directing interaction in ethynyl-nitro-aromatic compounds. Studies on analogous compounds, such as 1-ethynyl-2-nitrobenzene, have demonstrated the prevalence of such interactions, which can be either intramolecular or intermolecular. missouristate.edu In the case of this compound, intermolecular C–H···O hydrogen bonds are expected to link molecules into chains or more complex networks.

In addition to the primary acetylenic hydrogen bond, weaker C–H···O and C–H···F hydrogen bonds involving the aromatic hydrogens are also plausible, further stabilizing the crystal lattice. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. The oxygen atoms of the nitro group can also interact with aromatic C-H donors from neighboring molecules. Research on other nitroaromatic compounds has shown that even weak O···H-C interactions can influence the conformation of the molecule, for instance by affecting the degree of coplanarity between the nitro group and the benzene ring. mdpi.com

Furthermore, the planar aromatic rings of this compound are expected to facilitate π-π stacking interactions. These interactions, arising from the alignment of the electron-rich π-systems of adjacent benzene rings, are a significant cohesive force in the crystal packing of many aromatic compounds. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the electronic nature and steric hindrance of the substituents. The presence of the electron-withdrawing nitro group and the electron-donating (via resonance) fluoro group can modulate the electron density of the aromatic ring, influencing the nature and strength of these π-π interactions.

The interplay of these various intermolecular forces—strong C(sp)–H···O hydrogen bonds, weaker C(sp²)–H···O/F hydrogen bonds, and π-π stacking—will ultimately define the three-dimensional arrangement of the molecules in the solid state.

Table of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondC(sp)–H (Ethynyl)O (Nitro)2.2 - 2.8140 - 180
Hydrogen BondC(sp²)–H (Aromatic)O (Nitro)2.4 - 3.0120 - 160
Hydrogen BondC(sp²)–H (Aromatic)F2.3 - 2.9110 - 150
π-π StackingBenzene RingBenzene Ring3.3 - 3.8 (Interplanar)N/A

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in modeling various aspects of 2-ethynyl-4-fluoro-1-nitrobenzene. nih.govglobalresearchonline.netprensipjournals.com

The electronic properties of a molecule are fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com

For aromatic nitro compounds, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing nitro group. nih.govresearchgate.net In this compound, the presence of the electron-donating ethynyl (B1212043) group and the electron-withdrawing fluorine and nitro groups creates a complex electronic environment. DFT calculations on similar substituted nitrobenzenes show that electron-withdrawing groups lower the energy levels of the frontier orbitals. researchgate.net The HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, a process that influences the molecule's optical and electronic properties. nih.govprensipjournals.com

The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. researchgate.net For molecules like this compound, the MEP surface would show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acetylenic proton, highlighting areas prone to nucleophilic attack. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Substituted Nitrobenzenes (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Nitrobenzene (B124822) -8.02 -1.53 6.49
1,3-Dichloro-5-nitrobenzene -8.21 -2.15 6.06
1,2,3-Trichloro-4-nitrobenzene -7.95 -3.84 4.11

Note: These values are for illustrative purposes based on published data for related compounds and may not represent the exact values for this compound. nih.govglobalresearchonline.netresearchgate.net

DFT calculations are highly effective in predicting and helping to interpret spectroscopic data. By calculating the optimized molecular geometry, it is possible to compute vibrational frequencies and NMR chemical shifts. globalresearchonline.netprensipjournals.com

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity. globalresearchonline.netscirp.org For this compound, key predicted vibrations would include:

NO₂ Group Vibrations: Strong asymmetric and symmetric stretching modes typically appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. globalresearchonline.netresearchgate.net Scissoring, wagging, and rocking modes are expected at lower frequencies. globalresearchonline.netesisresearch.org

C≡C and ≡C-H Vibrations: The ethynyl group would show a characteristic C≡C stretching vibration (typically weak in IR) and a strong ≡C-H stretching vibration above 3200 cm⁻¹.

C-F and C-N Vibrations: The C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region, while the C-N stretch is often found around 850 cm⁻¹. researchgate.net

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while ring stretching vibrations appear in the 1400-1600 cm⁻¹ range. scirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. prensipjournals.com For this compound, predictions would show the aromatic protons and carbons in distinct chemical environments due to the varied electronic effects of the substituents. The acetylenic proton is expected to have a characteristic chemical shift around 3 ppm. Comparing computed shifts with experimental data helps confirm the molecular structure. prensipjournals.com

DFT is a powerful tool for investigating reaction pathways, allowing for the calculation of energies of reactants, products, intermediates, and transition states. This information helps to determine activation energies and reaction thermodynamics, providing a detailed picture of the reaction mechanism.

For this compound, a key reaction is its synthesis via the electrophilic nitration of a precursor like 1-ethynyl-4-fluorobenzene. Computational studies could model this reaction to predict the regioselectivity (i.e., why the nitro group adds at a specific position) by comparing the activation barriers for the formation of different isomers. Furthermore, DFT can be used to study subsequent reactions, such as nucleophilic aromatic substitution where the fluorine atom is replaced, or click reactions involving the ethynyl group.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational behavior of molecules and the influence of their environment over time.

For a relatively rigid molecule like this compound, conformational analysis primarily involves the rotation of the nitro and ethynyl groups relative to the benzene ring. Although the barrier to rotation for the ethynyl group is negligible, the nitro group has a larger rotational barrier. Computational methods can map the potential energy surface as a function of the dihedral angle of the nitro group to identify the most stable (lowest energy) conformation and the energy barriers to rotation. This information is important for understanding how the molecule's shape influences its interactions with other molecules.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and outcomes. rsc.org Molecular dynamics simulations and quantum chemical calculations using implicit or explicit solvent models can be used to study these effects. nih.gov

Solvents can alter reactivity by:

Stabilizing or destabilizing reactants, transition states, or products to different extents. rsc.org

Participating directly in the reaction mechanism, for example, through hydrogen bonding. nih.gov

Altering the solubility of reactants. rsc.org

For reactions involving this compound, such as nucleophilic substitution, the polarity and hydrogen-bonding capability of the solvent would be critical. For example, protic solvents might stabilize the leaving fluoride (B91410) ion through hydrogen bonding, potentially accelerating the reaction. nih.gov Computational models can quantify these interactions, helping to explain experimental observations and to select the optimal solvent for a desired chemical transformation.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Ethynyl-4-fluorobenzene
Nitrobenzene
1,3-Dichloro-5-nitrobenzene

Quantitative Structure-Reactivity Relationships (QSRR)

Research Findings from Related Nitroaromatic Compounds

For nitrobenzenes, reactivity, especially towards nucleophiles, is strongly influenced by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring. dalalinstitute.comgitbook.io The toxicity and reactivity of these compounds often correlate with their electrophilicity, which can be quantified using molecular descriptors. wikipedia.org

Key Molecular Descriptors in QSRR Models

Several classes of molecular descriptors are commonly employed in QSRR models for nitroaromatic compounds. These descriptors are calculated using computational chemistry methods, such as Density Functional Theory (DFT). youtube.comslideshare.net

Electronic Descriptors: These quantify the electronic properties of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater ability to accept electrons, suggesting higher electrophilicity and thus greater reactivity towards nucleophiles. wikipedia.orgresearchgate.net This is a frequently used and reliable predictor for the reactivity of nitroaromatic compounds.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. A higher EA corresponds to greater electrophilicity. youtube.com

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. chemrxiv.org A positive value indicates an electron-withdrawing group, which generally increases the reactivity of the nitroaromatic ring towards nucleophilic attack. psu.educhemrxiv.org

Steric Descriptors: These describe the size and shape of the molecule and its substituents.

Taft Steric Parameters (Es): An empirical parameter that quantifies the steric hindrance of a substituent. More negative values indicate greater steric bulk. wikipedia.orgchemrxiv.org

Sterimol Parameters (L, B1, B5): A set of multidimensional parameters that describe the length and width of a substituent, providing a more detailed picture of its steric profile than single-value parameters like Es. wikipedia.org

Topological and Size-Specific Descriptors:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecule's size and can be a significant factor in nonpolar interactions. wikipedia.org

Molecular Weight and Molar Refractivity: These provide information about the size and volume of the molecule. youtube.com

Hypothetical QSRR Analysis of this compound

Based on the established principles for nitroaromatic compounds, a hypothetical QSRR analysis for this compound would involve calculating the aforementioned descriptors and correlating them with its expected reactivity.

Nitro Group (-NO2): This is a strong electron-withdrawing group, both by induction and resonance. It significantly lowers the ELUMO of the aromatic ring, making the molecule highly electrophilic and susceptible to nucleophilic attack. dalalinstitute.com

Ethynyl Group (-C≡CH): The ethynyl group is known to have a dual electronic nature. It acts as an electron-withdrawing group through its inductive effect but can also act as an electron-releasing group through resonance. chemrxiv.org Its linear geometry means it has a relatively small steric profile in terms of width, though it adds length to the molecule.

The combination of these three substituents would likely result in a molecule with a high degree of electrophilicity, primarily driven by the potent electron-withdrawing capacity of the nitro group, reinforced by the inductive effect of the fluorine atom. The reactivity would also be modulated by the electronic and steric contributions of the ethynyl group.

Below is an illustrative table of the types of descriptors that would be calculated for this compound in a QSRR study and their expected qualitative values.

Illustrative QSRR Descriptors for this compound

Descriptor ClassDescriptor NameExpected Qualitative Value/TrendRationale
Electronic ELUMOLowStrong electron-withdrawing effect of the nitro and fluoro groups enhances electrophilicity.
Electron Affinity (EA)HighThe molecule is expected to readily accept an electron due to its electrophilic nature.
Dipole Moment (µ)HighThe presence of highly electronegative atoms (N, O, F) will create a significant molecular dipole.
Hammett Constant (σp for -F)PositiveFluorine is an electron-withdrawing group.
Hammett Constant (σo for -C≡CH)Positive (Inductive)The ethynyl group is inductively electron-withdrawing.
Steric Taft Steric Parameter (Es for -C≡CH)Relatively small (less negative)The linear nature of the ethynyl group results in minimal steric bulk compared to alkyl groups.
Sterimol L Parameter (for -C≡CH)Moderate to HighThe ethynyl group extends linearly from the ring, increasing the length in that dimension.
Sterimol B1 Parameter (for -C≡CH)LowThe minimal width of the linear ethynyl group results in a small B1 value.
Topological Polarizability (α)ModerateThe presence of a π-system in the ethynyl group contributes to the overall polarizability.

This hypothetical analysis suggests that this compound would be a highly reactive electrophile. A full computational QSRR study would be necessary to quantify these properties and to build a predictive model for its specific chemical behavior.

Applications As a Synthetic Building Block and Precursor

Synthesis of Functionalized Aromatic and Heterocyclic Systems

2-Ethynyl-4-fluoro-1-nitrobenzene serves as a foundational component for synthesizing a variety of functionalized aromatic and heterocyclic structures. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution, where the fluorine atom can be displaced by various nucleophiles under appropriate conditions. researchgate.net This reactivity allows for the introduction of diverse functionalities onto the aromatic core. Furthermore, the compound's constituent parts can be used in multicomponent reactions to build complex heterocyclic scaffolds, such as dihydropyrroles, demonstrating the utility of nitro-substituted building blocks in modern synthetic strategies. nih.gov

Precursor for Nitrogen-Containing Heterocycles (e.g., Triazoles via Click Chemistry)

A primary application of this compound is its role as a precursor in the synthesis of 1,2,3-triazoles, a class of nitrogen-containing heterocycles with significant importance in medicinal chemistry. nih.govnih.gov The terminal ethynyl (B1212043) group makes this compound an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the "click" reaction (CuAAC). organic-chemistry.orgnih.gov This reaction joins the alkyne with an organic azide (B81097) to specifically and efficiently form a stable, 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov

The CuAAC reaction is noted for its high yields, broad scope, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery and chemical biology. nih.gov Studies using this compound have demonstrated its successful application in synthesizing various triazole derivatives, with optimized reaction conditions achieving high product yields.

Table 1: Representative Click Chemistry Reaction

Reactant A Reactant B Catalyst Product Yield Reference
This compound Organic Azide Copper(I) 1,4-Disubstituted 1,2,3-Triazole 73-90%

Building Block for Fused Ring Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it a potential building block for the synthesis of fused ring systems. The combination of the ethynyl group and the reactive aromatic ring allows for the design of intramolecular or tandem reactions that can lead to the formation of polycyclic heterocyclic structures. While specific examples involving this particular compound are not extensively detailed, its structure is analogous to synthons used in constructing various fused fluoro-heterocyclic systems.

Role in the Development of Advanced Materials and Organic Frameworks

The functional groups of this compound make it a candidate for integration into advanced materials. The ethynyl moiety can participate in cross-linking reactions to form or modify polymeric materials, potentially enhancing their thermal stability and mechanical properties. Furthermore, nitro-substituted aromatic compounds are known to serve as organic ligands in the construction of luminescent metal-organic frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials with applications in gas storage, separation, and chemical sensing. researchgate.net The nitro group on the benzene ring could coordinate with metal ions, making this compound a potential linker for creating novel functional frameworks.

Precursor for the Synthesis of Novel Molecular Scaffolds for Chemical Biology Research

In the field of chemical biology, the generation of compound libraries with diverse molecular scaffolds is crucial for identifying new biologically active agents. nih.govfdc-chemical.com this compound serves as a valuable precursor for creating such libraries. fdc-chemical.com Through the highly efficient and selective nature of click chemistry, it can be readily combined with a wide array of azide-containing molecules to generate novel triazole-based scaffolds. nih.gov These scaffolds can then be screened for potential pharmacological activity, making the parent compound an important tool in the early stages of drug discovery. nih.govnih.gov

Polymerization Studies Involving the Ethynyl Moiety

The terminal ethynyl group is a key functional handle for polymerization. Research on aromatic compounds containing one or more ethynyl groups has shown they can undergo polymerization to form crosslinked polymers. nih.gov The incorporation of this compound into polymer matrices has been shown to improve the material's thermal resistance and mechanical strength. The cross-linking facilitated by the ethynyl group leads to enhanced performance characteristics compared to traditional polymers. Modern methods such as Direct Heteroarylation Polymerization (DHAP) could also be applicable, where the presence of a fluorine atom can enhance the reactivity of adjacent C-H bonds, providing a pathway to new conjugated polymers. researchgate.net

Compound List

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Chemoselective Transformations of 2-Ethynyl-4-fluoro-1-nitrobenzene

The synthesis of this compound, while achievable, presents notable challenges, primarily centered on selectivity and safety. The most direct route involves the nitration of 1-ethynyl-2-fluorobenzene. However, nitration reactions are highly exothermic and require stringent temperature control to prevent the formation of undesired isomers and over-nitration, which can lead to the production of energetic and potentially explosive byproducts. europa.euvapourtec.comeuropa.euresearchgate.net The synthesis of energetic materials often involves hazardous reagents and reactions, making the adoption of safer synthesis protocols, such as flow chemistry, a key area of development. europa.euvapourtec.comeuropa.euresearchgate.netual.es

The primary challenge in the derivatization of this compound lies in achieving chemoselectivity. The molecule possesses three distinct reactive sites: the nitro group, the fluorine atom, and the ethynyl (B1212043) group. Each of these can participate in different types of reactions, and selectively targeting one without affecting the others is a significant hurdle.

Key Chemoselective Challenges:

Nucleophilic Aromatic Substitution (SNAAr) vs. Other Reactions: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. However, the conditions required for SNAr can sometimes be harsh enough to induce reactions at the other functional groups.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which dramatically alters the electronic properties of the aromatic ring and the reactivity of the other substituents. Performing this reduction without affecting the ethynyl group, which can be susceptible to hydrogenation, requires careful selection of reagents and conditions. acs.org The selective hydrogenation of functionalized nitroaromatics is a significant challenge in both academic and industrial settings. acs.org

Reactions of the Ethynyl Group: The ethynyl group can undergo a variety of reactions, including Sonogashira coupling, cycloadditions (e.g., "click" chemistry), and nucleophilic additions. Optimizing conditions to favor one of these pathways over potential side reactions with the nitro or fluoro groups is crucial.

Controlling regioselectivity in reactions involving this molecule is another significant challenge. chemrxiv.org For instance, in addition reactions to the ethynyl group, the electronic and steric environment dictated by the ortho-nitro and meta-fluoro substituents will influence the orientation of the incoming reagents.

Emerging Methodologies for Enhanced Derivatization

To overcome the challenges of selectivity and expand the synthetic utility of this compound, researchers are exploring a range of modern synthetic techniques.

Photocatalysis: Visible-light mediated photocatalysis is a rapidly growing field that offers mild reaction conditions and unique reactivity pathways. nih.gov This approach can be used to generate radical intermediates from the ethynyl group or to facilitate C-H functionalization, potentially allowing for novel transformations that are not accessible through traditional thermal methods. nih.govchemrxiv.orgchemrxiv.org Photocatalysis can also be employed in the denitrative alkenylation of nitroalkanes, highlighting the potential for redox-active functional groups like the nitro group to be leveraged in new ways. chemrxiv.orgchemrxiv.org

Flow Chemistry: Continuous flow chemistry provides significant advantages for handling hazardous reactions, such as nitrations, by offering superior control over reaction temperature, mixing, and residence time. europa.euvapourtec.comeuropa.euresearchgate.netual.es This technology can lead to safer, more reproducible, and scalable syntheses of this compound and its derivatives. europa.euvapourtec.comeuropa.euresearchgate.net The European Commission's Joint Research Centre has highlighted the importance of flow chemistry for the synthesis of energetic materials. vapourtec.com

Dual Catalysis: Dual catalytic systems, which employ two distinct catalysts to promote different steps of a reaction sequence, are emerging as a powerful tool for complex molecule synthesis. rsc.orgbeilstein-journals.orgresearchgate.net For a molecule like this compound, a dual catalytic approach could, for example, enable a one-pot reaction involving a transition metal-catalyzed cross-coupling at the ethynyl group and an organocatalyzed transformation at another position.

Potential for Discovery of Novel Molecular Architectures and Functional Materials

The unique combination of functional groups in this compound makes it a powerful precursor for the synthesis of a wide array of novel molecular architectures and functional materials.

Heterocyclic Chemistry: The ethynyl group is a versatile handle for constructing heterocyclic rings. For example, [3+2] cycloaddition reactions with azides (a "click" reaction) can yield highly substituted triazoles, which are important scaffolds in medicinal chemistry. Further intramolecular reactions involving the other functional groups could lead to the formation of novel fused heterocyclic systems.

Advanced Energetic Materials: The presence of the nitro group and the high-energy alkyne functionality suggests that derivatives of this compound could be explored as precursors to new energetic materials. europa.eubohrium.comresearchgate.netnavy.milnih.gov The development of such materials is of interest for applications in propulsion and ordnance. navy.mil

Organic Electronics: The extended π-system that can be generated through polymerization or coupling reactions of the ethynyl group, combined with the electronic influence of the fluoro and nitro substituents, makes derivatives of this compound interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Polymers: The ethynyl group can participate in polymerization reactions, leading to the formation of polymers with tailored properties. The incorporation of the fluoro and nitro groups into the polymer backbone can impart specific characteristics such as thermal stability, flame retardancy, and altered electronic properties.

Interdisciplinary Research Opportunities

The diverse reactivity and potential applications of this compound create numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The fluorine atom is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The versatile chemistry of this compound allows for its incorporation into complex bioactive molecules. chemimpex.com The ethynyl group can be used to attach the molecule to biomolecules, making it a potential tool for developing chemical probes to study biological processes. chemscene.com

Materials Science and Engineering: The development of novel polymers and organic electronic materials from this precursor requires close collaboration between synthetic chemists and materials scientists to characterize the physical and electronic properties of the resulting materials.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity and regioselectivity of reactions involving this compound. chemrxiv.org Computational modeling can help to elucidate reaction mechanisms and guide the design of new synthetic strategies and functional molecules.

Q & A

Q. What are the recommended safety protocols for handling 2-Ethynyl-4-fluoro-1-nitrobenzene in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use vapor respirators and face shields .
  • Storage: Store in a cool, dry, ventilated area away from ignition sources. Ensure containers are tightly sealed and labeled with hazard warnings .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Step 1: Nitration of 4-fluorobenzene derivatives using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at the ortho position .
  • Step 2: Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and terminal alkyne under inert conditions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Monitor purity via TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm aromatic protons, ethynyl proton (δ ~2.5–3.5 ppm), and fluorine coupling patterns .
  • IR Spectroscopy: Identify nitro (C-NO₂ stretch at ~1520 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₈H₅FNO₂; theoretical MW: 179.04 g/mol) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps and Fukui indices, identifying reactive sites (e.g., nitro group for nucleophilic attack) .
  • Transition State Analysis: Simulate reaction pathways (e.g., SNAr mechanisms) with solvation models (PCM) to predict activation energies and regioselectivity .
  • Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What strategies resolve contradictions in reported reaction outcomes involving the nitro group of this compound?

Methodological Answer:

  • Controlled Replication: Repeat reactions under standardized conditions (temperature, solvent, catalyst loading) to isolate variables .
  • Cross-Validation: Use complementary techniques (e.g., X-ray crystallography and NMR) to confirm product structures .
  • Literature Meta-Analysis: Systematically review studies on analogous nitroarenes to identify trends or artifacts (e.g., solvent polarity effects) .

Q. How does the ethynyl group influence the electronic properties of this compound, and how can this be experimentally validated?

Methodological Answer:

  • Electron Withdrawing Effects: Use cyclic voltammetry to measure reduction potentials of the nitro group. Compare with non-ethynyl analogs to quantify electron withdrawal .
  • UV-Vis Spectroscopy: Analyze absorbance shifts caused by conjugation between the ethynyl and nitro groups. Solvatochromic studies can reveal polarity effects .
  • Theoretical Studies: Calculate Hammett σ constants for the ethynyl substituent using DFT-derived partial charges .

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